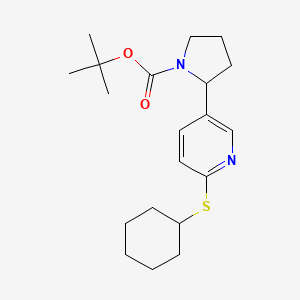

tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate

説明

tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a pyridine-pyrrolidine hybrid compound featuring a tert-butyl carbamate protecting group and a cyclohexylthio substituent at the 6-position of the pyridine ring. This structural motif is common in medicinal chemistry, where the tert-butyl group enhances solubility and stability, while the sulfur-containing cyclohexylthio moiety may influence electronic properties and binding interactions. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, given the prevalence of such methods in analogous pyridine derivatives (e.g., iodopyridine intermediates in and ) .

特性

分子式 |

C20H30N2O2S |

|---|---|

分子量 |

362.5 g/mol |

IUPAC名 |

tert-butyl 2-(6-cyclohexylsulfanylpyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C20H30N2O2S/c1-20(2,3)24-19(23)22-13-7-10-17(22)15-11-12-18(21-14-15)25-16-8-5-4-6-9-16/h11-12,14,16-17H,4-10,13H2,1-3H3 |

InChIキー |

SWMUURYOBLOHMM-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CN=C(C=C2)SC3CCCCC3 |

製品の起源 |

United States |

準備方法

化学反応の分析

tert-ブチル 2-(6-(シクロヘキシルチオ)ピリジン-3-イル)ピロリジン-1-カルボン酸エステルは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、還元のためのジイソブチルアルミニウムヒドリド (DIBAL) と、置換反応のためのジシクロヘキシルカルボジイミド (DCC) があります 。これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なりますが、多くの場合、ピリジン環またはtert-ブチル基の修飾が含まれます。

科学的研究の応用

この化合物は、科学研究において幅広い用途があります。 化学では、より複雑な分子の合成における中間体として使用されます 。 生物学および医学では、さまざまな生物学的プロセスを研究するための生化学試薬として役立ちます 。 そのユニークな構造は、新しい医薬品や治療薬の開発においても価値があります .

作用機序

類似の化合物との比較

tert-ブチル 2-(6-(シクロヘキシルチオ)ピリジン-3-イル)ピロリジン-1-カルボン酸エステルは、tert-ブチル 4-(6-アミノピリジン-3-イル)ピペラジン-1-カルボン酸エステルやtert-ブチル 2-(6-(シクロヘキシルチオ)ピリジン-3-イル)ピペリジン-1-カルボン酸エステルなどの他の類似の化合物と比較できます。これらの化合物は構造的に類似していますが、特定の官能基と生物学的活性は異なります。tert-ブチル 2-(6-(シクロヘキシルチオ)ピリジン-3-イル)ピロリジン-1-カルボン酸エステルにおけるピリジン環とピロリジン環のユニークな組み合わせは、これらの関連化合物とは異なります。

類似化合物との比較

Core Scaffold

The compound shares a pyrrolidine-1-carboxylate backbone linked to a pyridine ring with similar derivatives, such as:

- tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (): Replaces the cyclohexylthio group with an iodo-methoxypyridine system, altering steric and electronic profiles .

- (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate (): Introduces fluoropyridine and benzyl groups, enhancing lipophilicity .

Substituent Effects

- Cyclohexylthio vs. Halogens : The cyclohexylthio group in the target compound provides steric bulk and moderate electron-withdrawing effects, contrasting with iodine (polarizable, heavy atom) or fluorine (electron-withdrawing, small size) in analogs .

- Protecting Groups : The tert-butyl carbamate is ubiquitous (e.g., ’s tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate), but analogs may use silyl ethers (tert-butyldimethylsilyloxy in ) for orthogonal protection .

Analytical Data

- LCMS/HPLC : Analogous compounds (e.g., Example 324 in ) show LCMS m/z 757 [M+H]⁺ and HPLC retention times (1.23 minutes), suggesting similar polarity and mass ranges for the target compound .

- NMR/HRMS : ’s (±)-trans-methyl derivatives reveal coupling constants (e.g., J = 6.8 Hz for pyrrolidine protons) and HRMS m/z 392 [M+H]⁺, highlighting structural confirmation methods applicable to the target compound .

生物活性

tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyclohexylthio group and a pyrrolidine carboxylate moiety. Its structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the cyclohexylthio group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.

| Compound | Target | Activity |

|---|---|---|

| tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate | Bacterial strains | Potential antimicrobial |

| Similar pyridine derivatives | Staphylococcus aureus | Significant inhibition at 50 μM |

Cytotoxicity

In vitro studies have demonstrated that certain pyrrolidine derivatives exhibit cytotoxic effects against cancer cell lines such as HeLa. The mechanism often involves the induction of apoptosis through mitochondrial pathways. While specific data for tert-butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is limited, its structural analogs suggest potential cytotoxic properties.

Case Studies

- Antimicrobial Screening : A study conducted on related pyridine compounds revealed that modifications in the side chains significantly influenced their antimicrobial potency. Compounds with bulky groups like cyclohexylthio demonstrated enhanced activity against resistant bacterial strains, suggesting that tert-butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate may similarly exhibit potent effects.

- Cytotoxicity Assays : In a comparative analysis of various pyrrolidine compounds, those with similar substituents showed IC50 values ranging from 20 to 50 μM against HeLa cells. This indicates that tert-butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate could potentially fall within this range, warranting further investigation.

The biological activity of tert-butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate may be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Apoptosis Induction : Similar compounds have been shown to activate caspases and disrupt mitochondrial membrane potential, triggering programmed cell death in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。